

A Comparative Spectroscopic Analysis of Fluorohexane Isomers

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Compound of Interest

Compound Name: 2-Fluorohexane

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This guide provides a detailed spectroscopic comparison of three positional isomers of fluorohexane: 1-fluorohexane, **2-fluorohexane**, and 3-fluorohexane. By examining their distinct signatures in ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to serve as a valuable resource for the identification and differentiation of these closely related fluorinated alkanes. The inclusion of detailed experimental protocols ensures that the data presented can be reliably reproduced.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-fluorohexane, **2-fluorohexane**, and 3-fluorohexane.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm / (Multiplicity, J in Hz, Integration)
1-Fluorohexane	\sim 4.4 (dt, $J \approx 47$, 6 Hz, 2H, -CH ₂ F), \sim 1.7 (m, 2H), \sim 1.3 (m, 6H), \sim 0.9 (t, $J \approx 7$ Hz, 3H, -CH ₃)
2-Fluorohexane	\sim 4.6 (dm, $J \approx 49$ Hz, 1H, -CHF-), \sim 1.6-1.3 (m, 6H), \sim 1.2 (d, $J \approx 6$ Hz, 3H, -CHF-CH ₃), \sim 0.9 (t, $J \approx 7$ Hz, 3H, -CH ₂ -CH ₃)
3-Fluorohexane	\sim 4.5 (dm, $J \approx 49$ Hz, 1H, -CHF-), \sim 1.6-1.4 (m, 4H), \sim 1.0 (t, $J \approx 7.5$ Hz, 3H), \sim 0.9 (t, $J \approx 7.5$ Hz, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
1-Fluorohexane	84.4 (d, ¹ JCF \approx 165 Hz), 31.5 (d, ³ JCF \approx 6 Hz), 30.6 (d, ² JCF \approx 19 Hz), 25.1, 22.5, 13.9
2-Fluorohexane	92.5 (d, ¹ JCF \approx 167 Hz), 37.8 (d, ² JCF \approx 21 Hz), 27.6 (d, ³ JCF \approx 5 Hz), 22.5, 20.8 (d, ² JCF \approx 23 Hz), 13.9
3-Fluorohexane	95.2 (d, ¹ JCF \approx 166 Hz), 34.9 (d, ² JCF \approx 20 Hz), 29.8 (d, ² JCF \approx 20 Hz), 20.1 (d, ³ JCF \approx 5 Hz), 14.0, 9.7 (d, ³ JCF \approx 5 Hz)

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Major Fragment Ions (m/z)
1-Fluorohexane	104 (M ⁺), 84, 71, 57, 43 (Base Peak), 41, 29 ^[1]
2-Fluorohexane	104 (M ⁺), 89, 75, 61, 57, 43, 41
3-Fluorohexane	104 (M ⁺), 75, 57, 43, 29

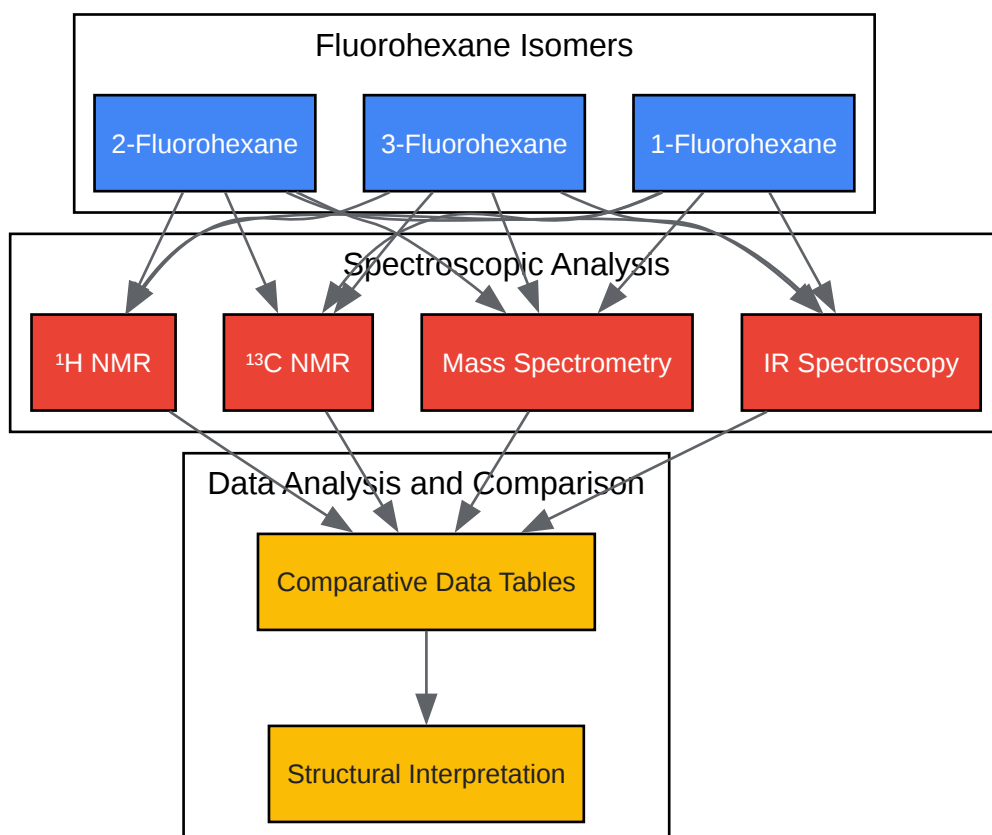
Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
1-Fluorohexane	2960-2850, 1465, 1380, ~1100	C-H stretch, C-H bend, C-H bend, C-F stretch
2-Fluorohexane	2960-2850, 1465, 1380, ~1120	C-H stretch, C-H bend, C-H bend, C-F stretch
3-Fluorohexane	2960-2850, 1465, 1380, ~1115	C-H stretch, C-H bend, C-H bend, C-F stretch

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the fluorohexane isomers.

Workflow for Spectroscopic Comparison of Fluorohexane Isomers



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Caption: Logical workflow for the spectroscopic analysis of fluorohexane isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the fluorohexane isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3][4] The solution was transferred to a 5 mm NMR tube.[2][3]
- **Instrumentation:** Spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz).
- **^1H NMR Acquisition:** A standard proton NMR experiment was performed. Key parameters included a spectral width of ~15 ppm, a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[5]
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum was acquired.[6] A spectral width of ~220 ppm was used, with a significantly larger number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds to ensure adequate signal from the low-abundance ^{13}C nuclei.[5][6]
- **Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the liquid fluorohexane isomer was introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe, ensuring the sample is vaporized.
- **Ionization:** The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8][9] This process causes ionization and fragmentation of the molecules.[7][8][9]

- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier or similar detector was used to detect the ions, generating a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A drop of the neat liquid fluorohexane isomer was placed between two polished salt plates (e.g., NaCl or KBr) to create a thin liquid film.^{[10][11][12][13]} Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample was placed directly onto the ATR crystal.^{[10][11][12]}
- **Background Spectrum:** A background spectrum of the empty salt plates or the clean ATR crystal was recorded to subtract any atmospheric or instrumental interferences.^[10]
- **Sample Spectrum Acquisition:** The prepared sample was placed in the instrument's sample compartment, and the infrared spectrum was recorded. The spectrum was typically acquired over the range of $4000\text{--}400\text{ cm}^{-1}$ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.^[10]
- **Data Processing:** The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

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